molecular formula C20H30N2O3 B2676557 N-(1-(2-methoxyethyl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1421510-29-3

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2676557
CAS RN: 1421510-29-3
M. Wt: 346.471
InChI Key: HFFFPHGWUGRSSR-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Scientific Research Applications

Medical Imaging Applications

  • Research has demonstrated the synthesis and evaluation of methoxy- and fluorine-substituted analogs of cannabinoid receptor antagonists for potential use in medical imaging, such as PET (Positron Emission Tomography) scans. These compounds exhibit affinity comparable to reference antagonists, suggesting their usefulness in biological imaging studies to understand receptor distributions and activities within the brain (Tobiishi et al., 2007).

Receptor Interaction Studies

  • Another area of application includes the molecular interaction studies of cannabinoid receptor antagonists. These studies aim to understand how these compounds bind to and influence cannabinoid receptors, providing insights into their therapeutic potentials and mechanisms of action. For instance, the molecular interaction of specific antagonists with the CB1 cannabinoid receptor has been elucidated, helping to characterize receptor binding sites and pharmacological profiles (Shim et al., 2002).

Synthetic Process Improvement

  • The development of synthetic methods for related compounds is crucial for enabling their study and potential therapeutic use. An example includes the scalable and facile synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, showcasing a novel approach to creating compounds that inhibit Rho kinase, which is under investigation for treating central nervous system disorders. This highlights the importance of chemical synthesis in drug development and research applications (Wei et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the mechanism of action could vary widely depending on the specific derivative and its intended use.

Future Directions

Piperidine derivatives are an active area of research, particularly in the pharmaceutical industry . Future research could potentially explore the synthesis, properties, and applications of this specific compound.

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-16-13-22-11-7-18(8-12-22)21-19(23)20(9-14-25-15-10-20)17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFFPHGWUGRSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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